molecular formula C9H10BrNO2 B14663193 Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- CAS No. 40912-87-6

Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy-

Cat. No.: B14663193
CAS No.: 40912-87-6
M. Wt: 244.08 g/mol
InChI Key: FGCDXTDNXMUIEB-UHFFFAOYSA-N
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Description

Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and two methyl groups at the N and 3rd positions of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods: In industrial settings, the production of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures. The use of advanced catalysts and green technologies, such as ultrasonic irradiation, is becoming more common to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups such as halogens or nitro groups.

Scientific Research Applications

Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

40912-87-6

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

5-bromo-2-hydroxy-N,3-dimethylbenzamide

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(8(5)12)9(13)11-2/h3-4,12H,1-2H3,(H,11,13)

InChI Key

FGCDXTDNXMUIEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)NC)Br

Origin of Product

United States

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